molecular formula C21H26O4 B13863548 21-Dehydro-11-deoxy Prednisolone

21-Dehydro-11-deoxy Prednisolone

Cat. No.: B13863548
M. Wt: 342.4 g/mol
InChI Key: SRDDRGYTLLHZFP-OBQKJFGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21-Dehydro-11-deoxy Prednisolone is a synthetic steroid derivative provided exclusively for research use. This compound is of significant interest in biochemical and pharmacological research for investigating the structure-activity relationships of glucocorticoids. As a modified analogue of prednisolone, it is characterized by key structural alterations at the 11 and 21 positions, which are critical for glucocorticoid receptor binding and activity . These specific modifications make it a valuable tool for probing the mechanistic pathways of glucocorticoid action, including genomic effects mediated through glucocorticoid receptor binding and subsequent regulation of gene transcription, as well as non-genomic effects . Researchers can utilize this compound to study anti-inflammatory and immunosuppressive pathways, metabolic processes such as gluconeogenesis, and the impact of specific functional groups on receptor affinity and transcriptional activation . Its design also lends itself to studies aiming to dissect the metabolic pathways of steroids and for use as a standard in analytical chemistry methods like LC-MS/MS to ensure accurate steroid profiling . This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C21H26O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5,8,11-12,15-17,25H,3-4,6-7,9-10H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

SRDDRGYTLLHZFP-OBQKJFGGSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Preparation Methods

A critical and historically challenging step in corticosteroid synthesis is the introduction or removal of hydroxyl groups at specific positions, particularly the 11β-hydroxy group. Traditional chemical methods are often inefficient or yield many by-products.

Microbiological Hydroxylation:
  • The use of microorganisms such as Corynebacterium simplex or fungi from the genus Curvularia allows selective hydroxylation or dehydroxylation.
  • This biotransformation is typically applied to 11-deoxy steroids to introduce the 11β-hydroxy group or to modify other positions.
  • The process involves fermentation under controlled conditions with substrate concentrations, time, and temperature optimized for yield and purity.
  • Advantages include higher yields, fewer by-products, and elimination of difficult hydrolysis steps common in chemical methods.

Multistep Chemical Synthesis from Steroidal Precursors

Industrial production often starts from naturally occurring steroids such as diosgenin, which undergoes multiple chemical and enzymatic steps:

Improved One-Step Microbial Hydroxylation Process

A patented process (US Patent 4353985A) describes an improved method to prepare 11β-hydroxy steroids, which can be adapted for related compounds like 21-Dehydro-11-deoxy Prednisolone:

  • This method uses microbial hydroxylation directly on 11-deoxy steroids without prior esterification.
  • It is a one-step process that allows higher substrate concentrations and shorter reaction times.
  • The process avoids hydrolysis steps that typically generate by-products, simplifying purification and increasing yield.
  • It is applicable to Δ^1,4 steroids, which are structurally related to prednisolone derivatives.

Summary Table of Preparation Routes

Preparation Method Starting Material Key Steps Advantages References
Chemical transformation of prednisolone Prednisolone Oxidation, reduction, substitution Direct chemical control
Microbial hydroxylation 11-deoxy steroids Fermentation with Corynebacterium simplex or Curvularia High selectivity, fewer by-products
Multistep chemical synthesis Diosgenin or related steroids Protection, hydroxylation, dehydrogenation, acylation Scalable industrial production
One-step microbial hydroxylation 11-deoxy Δ^1,4 steroids Direct microbial hydroxylation Higher yield, simplified process

Research Findings and Notes

  • The microbial introduction or removal of the 11β-hydroxy group is the most expensive and yield-limiting step in corticosteroid synthesis.
  • Improved biotechnological methods reduce the number of chemical steps and minimize by-products.
  • Protection of hydroxyl groups at 17α and 21 positions is crucial to prevent side reactions during chemical modifications.
  • The use of recombinant bacteria expressing specific steroid-transforming enzymes (e.g., Δ^1-dehydrogenase) has been reported to improve purity and reduce steroid-derived impurities, potentially applicable to prednisolone derivatives.
  • Industrial processes combine both chemical and biotechnological steps to optimize yield, cost, and product purity.

Chemical Reactions Analysis

Types of Reactions: 21-Dehydro-11-deoxy Prednisolone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl₂) or alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of 21-Dehydro-11-deoxy Prednisolone .

Scientific Research Applications

21-Dehydro-11-deoxy Prednisolone has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard for the analysis of Prednisolone impurities.

    Biology: Studied for its effects on cellular processes and as a tool for understanding glucocorticoid receptor interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for developing new anti-inflammatory drugs.

    Industry: Utilized in the production of corticosteroid drugs and in quality control processes.

Mechanism of Action

The mechanism of action of 21-Dehydro-11-deoxy Prednisolone involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, it mediates changes in gene expression that lead to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Compound C11 Modification C17 Modification C21 Modification Key Functional Groups
21-Dehydro-11-deoxy Prednisolone 11-deoxy (no -OH) 17α-OH 21-dehydro (C=O) Lacks glucocorticoid-activating 11β-OH; reduced receptor binding affinity
Prednisolone 11β-OH 17α-OH 21-OH Active glucocorticoid; binds to intracellular receptors to modulate gene expression
Prednisone 11-dehydro (C=O) 17α-OH 21-OH Prodrug; requires hepatic conversion to Prednisolone for activity
Vamorolone 11β-OH 17α-OH 21-CH3 "Dissociative" corticosteroid; retains anti-inflammatory effects with fewer side effects
Dexamethasone 9α-F, 16α-CH3 17α-OH 21-OH High glucocorticoid potency; minimal mineralocorticoid activity

Mechanistic and Pharmacological Differences

Glucocorticoid Receptor (GR) Binding
  • 21-Dehydro-11-deoxy Prednisolone: The absence of the 11β-OH group likely reduces GR binding affinity, as this group is critical for receptor activation in canonical corticosteroids like Prednisolone .
  • Prednisolone vs. Prednisone : Prednisone’s 11-dehydro group renders it inactive until converted to Prednisolone (11β-OH) in the liver .
  • Vamorolone : Retains GR binding but dissociates transcriptional activation of anti-inflammatory genes from adverse pathways (e.g., osteopenia) .
Impact on DMD Pathology
  • Prednisolone: In DMD models, it reduces apoptosis (↓ cleaved caspase-3), increases laminin expression (↑ muscle membrane stability), and downregulates MMP-2 mRNA (↓ extracellular matrix degradation) .
  • Vamorolone: Shows comparable efficacy to Prednisolone in improving muscle function in DMD but with reduced hepatotoxicity (↓ ALT/AST elevation) and splenomegaly .
Metabolic and Side Effect Profiles
Compound Hepatic Metabolism Key Side Effects Clinical Monitoring Parameters
21-Dehydro-11-deoxy Prednisolone Likely extensive Theoretical: Reduced immunosuppression, muscle atrophy Liver enzymes, glucose levels
Prednisolone Moderate Hyperglycemia, osteoporosis, adrenal suppression Bone density, HPA axis function
Vamorolone Minimal Reduced growth delay, fewer metabolic disruptions Liver function tests, growth metrics

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 21-Dehydro-11-deoxy Prednisolone?

  • Answer : Synthesis typically involves selective oxidation or enzymatic modification of precursor steroids like prednisolone. Purification requires reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm, followed by lyophilization for crystalline isolation. Method validation should include testing for residual solvents (e.g., methanol, acetonitrile) using gas chromatography-mass spectrometry (GC-MS) . Cross-laboratory reproducibility can be ensured through spiked quality control (QC) sample analysis under varied experimental conditions .

Q. How can researchers validate analytical methods for quantifying 21-Dehydro-11-deoxy Prednisolone in biological matrices?

  • Answer : Follow bioanalytical method validation guidelines, including:

  • Reference standard preparation : Use certified reference materials (CRMs) with ≥98% purity to calibrate instruments .
  • Cross-validation : Compare results from two independent laboratories or analytical methods (e.g., LC-MS vs. ELISA) using the same QC samples (spiked or incurred) .
  • Acceptance criteria : Ensure intra- and inter-day precision (CV ≤15%) and accuracy (85–115%) across three concentration levels .

Q. What structural characterization techniques are critical for confirming the identity of 21-Dehydro-11-deoxy Prednisolone?

  • Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., m/z 372.1937 [M+H]+) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemical features, such as the 11-deoxy and 21-dehydro groups. SMILES notation (e.g., C[C@H]1C[C@H]2...) and InChI identifiers provide standardized structural descriptors for database integration .

Advanced Research Questions

Q. How can researchers address discrepancies in pharmacokinetic (PK) data for 21-Dehydro-11-deoxy Prednisolone across preclinical models?

  • Answer : Discrepancies may arise from interspecies metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates). Mitigation strategies include:

  • Tracer studies : Use isotopically labeled analogs (e.g., deuterated derivatives) to track metabolite formation .
  • Population PK modeling : Apply nonlinear mixed-effects models (NONMEM) to account for variability in clearance rates .
  • Tissue distribution analysis : Imaging-guided studies (e.g., radiolabeled nanoemulsions) can resolve organ-specific accumulation .

Q. What experimental designs are optimal for evaluating the glucocorticoid receptor (GR) binding affinity of 21-Dehydro-11-deoxy Prednisolone?

  • Answer : Use a combination of:

  • In vitro assays : Competitive binding assays with GR-transfected cell lines, comparing IC50 values to prednisolone .
  • Gene expression profiling : RNA sequencing to assess GR-regulated genes (e.g., FKBP5) in primary human lymphocytes .
  • Structural dynamics : Molecular docking simulations (e.g., AutoDock Vina) to predict ligand-receptor interactions based on the 11-deoxy moiety’s steric effects .

Q. How can machine learning improve dose-response predictions for 21-Dehydro-11-deoxy Prednisolone in heterogeneous patient populations?

  • Answer : Train models using electronic health records (EHRs) with covariates like age, renal function, and concomitant medications. Techniques include:

  • Cluster analysis : Group patients by similar PK/PD profiles (e.g., six-cluster stratification for prednisolone) .
  • Ensemble learning : Combine decision trees and neural networks to handle imbalanced datasets (e.g., rare adverse events) .
  • FINER criteria : Ensure model feasibility and relevance by aligning predictions with clinical endpoints (e.g., inflammation suppression) .

Q. What are the key considerations for translating preclinical findings on 21-Dehydro-11-deoxy Prednisolone to clinical trials?

  • Answer :

  • Preclinical rigor : Adhere to NIH guidelines for reporting animal studies, including randomization, blinding, and sample size justification .
  • Toxicology profiling : Conduct OECD 407-compliant 28-day repeat-dose studies, focusing on adrenal suppression and hepatic enzyme induction .
  • Phase I design : Use adaptive trial protocols to refine dosing based on early PK/PD data, minimizing corticosteroid-related adverse effects (e.g., hyperglycemia) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.